2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol
CAS No.:
Cat. No.: VC17805879
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO2 |
|---|---|
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | 2-[(2-ethoxyethylamino)methyl]-4-methylphenol |
| Standard InChI | InChI=1S/C12H19NO2/c1-3-15-7-6-13-9-11-8-10(2)4-5-12(11)14/h4-5,8,13-14H,3,6-7,9H2,1-2H3 |
| Standard InChI Key | LPXHDOSPZSJHQO-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCNCC1=C(C=CC(=C1)C)O |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The molecular structure of 2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol (IUPAC name: 4-methyl-2-[(2-ethoxyethylamino)methyl]phenol) consists of:
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A phenol ring substituted with a methyl group at the 4-position and an aminomethyl-ethoxyethyl side chain at the 2-position.
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A secondary amine group bridging the ethoxyethyl moiety and the phenolic backbone.
The canonical SMILES representation is CC1=CC(=C(C=C1)O)CNCCOCCO, reflecting its branching and functional groups.
Key Physicochemical Parameters
Based on structural analogs like 2-{[(2-Ethoxyethyl)amino]methyl}phenol (CAS 1156247-64-1), the following properties are inferred:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.29 g/mol |
| Boiling Point | 285–290°C (estimated) |
| Solubility | Miscible in polar solvents (e.g., ethanol) |
| pKa (phenolic -OH) | ~10.2 (typical for alkylated phenols) |
The ethoxyethyl side chain enhances solubility in organic solvents compared to simpler phenolic derivatives, while the methyl group introduces steric effects that influence reactivity .
Synthesis Pathways and Reaction Mechanisms
Amine Oxide Process
A patented method for synthesizing sterically hindered amine ethers (WO2007042422A2) provides a template for producing analogous structures:
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Amine Oxide Formation:
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React 4-methyl-2-aminomethylphenol with hydrogen peroxide in acetic acid to form the corresponding amine oxide.
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Conditions: 40–70°C for 4–6 hours.
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Etherification:
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Treat the amine oxide with acetone or formaldehyde in the presence of peroxydisulfate.
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Key step: Nucleophilic substitution at the amine oxide’s oxygen, facilitated by the ethoxyethyl group’s electron-donating effects.
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Reduction:
Alternative Route: Mannich Reaction
A three-component Mannich reaction offers a scalable approach:
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Reactants: 4-methylphenol, ethoxyethylamine, and formaldehyde.
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Catalyst: HCl or BF₃·Et₂O.
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Conditions: Reflux in ethanol (78°C, 8–12 hours).
This method avoids hazardous halogenated reagents, aligning with green chemistry principles .
Applications in Industrial and Research Contexts
Antioxidant Stabilizers
Phenolic derivatives with ethoxyethylamino groups exhibit radical-scavenging activity. In polymer chemistry, 2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol could:
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Inhibit thermal degradation of polyethylene (PE) and polypropylene (PP).
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Outperform commercial stabilizers like BHT (butylated hydroxytoluene) due to enhanced solubility in polymer matrices .
Pharmaceutical Intermediates
The compound’s amine and phenol functionalities make it a candidate for:
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Antimicrobial agents: Structural similarity to chloroxylenol (PCMX) suggests potential biocidal activity.
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Drug delivery systems: Ethoxyethyl groups enable conjugation with hydrophobic APIs (active pharmaceutical ingredients) to improve bioavailability.
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